![molecular formula C20H21NO7 B2590576 ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 730988-24-6](/img/structure/B2590576.png)
ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 2-formylphenoxyacetic acid with ethyl acetoacetate . The resulting intermediate undergoes cyclization to form the pyrrole ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound related to the pyrrole family. Studies have delved into the structural characteristics and synthesis methods of related pyrrole compounds. The molecular structure of related pyrrole derivatives, including variations in the substituents on the pyrrole ring, has been extensively studied through spectroscopic and crystallographic methods. For instance, certain pyrrole compounds have been synthesized through aerial oxidation processes, leading to the isolation of specific 2-hydroxy-2H-pyrroles, demonstrating the compound's susceptibility to oxidative conditions (Cirrincione et al., 1987). Additionally, the hydrogen-bonding patterns in pyrrole derivatives, influencing their molecular assembly and chemical behavior, have been analyzed (Senge & Smith, 2005).
Chemical Properties and Interactions
The chemical properties and interactions of pyrrole derivatives have also been a subject of research. Investigations into compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate shed light on their vibrational properties, hydrogen bonding behavior, and electronic characteristics, providing insights into their potential applications (Singh et al., 2013). Another study on a chalcone derivative of pyrrole revealed its potential use as a non-linear optical material, highlighting the diverse applications of these compounds in material science (Singh et al., 2014).
Synthetic Applications and Derivative Formation
Pyrrole derivatives have been utilized as precursors in various synthetic applications. The formation of carbohydrazides and other derivatives from pyrrolyl esters indicates their versatility in chemical synthesis. Some synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant activity, underscoring the potential pharmacological applications of these derivatives (Zaki et al., 2017). Furthermore, the evaluation of molecular assembly and chemical reactivity of pyrrole precursors like ethyl 3,5 dimethyl-1H-pyrrole-2-carboxylate emphasizes their utility in the synthesis of formyl, acetyl, and other derivatives, providing valuable insights for future chemical synthesis (Rawat & Singh, 2014).
Propriétés
IUPAC Name |
ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-4-26-20(25)18-12(2)19(21-13(18)3)15(23)10-28-17(24)11-27-16-8-6-5-7-14(16)9-22/h5-9,21H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJNSFZSZPFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)COC2=CC=CC=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)
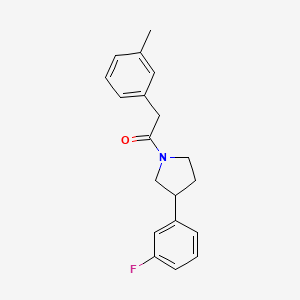
![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)
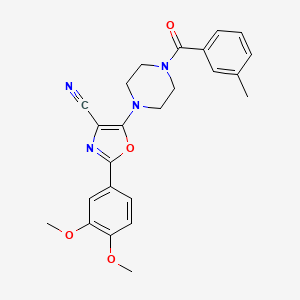

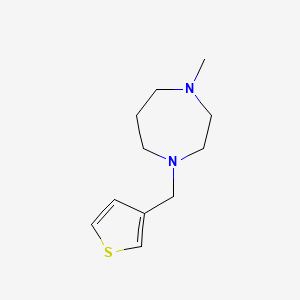
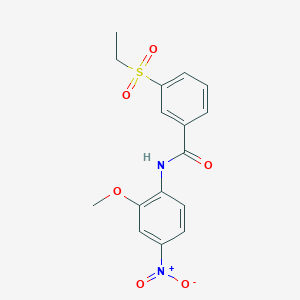
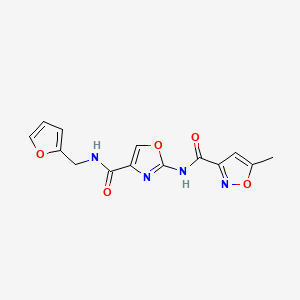
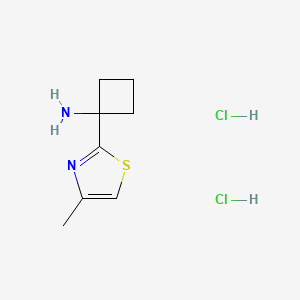
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)
![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)